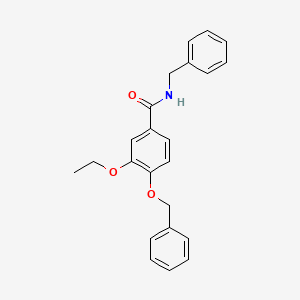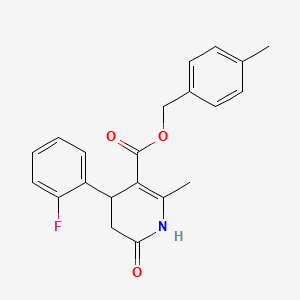![molecular formula C21H21NO5 B4749951 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4749951.png)
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
Vue d'ensemble
Description
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer, inflammation, and oxidative stress. Studies have shown that the compound can inhibit the activity of key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory cytokines and leukotrienes. In addition, the compound has been found to inhibit the activity of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, as well as reduce inflammation and oxidative stress in animal models. In addition, the compound has been found to have neuroprotective effects, with studies showing that it can protect against neurodegeneration and cognitive impairment in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, the compound has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of other diseases. However, one of the limitations of using 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X, including studies on its pharmacokinetics and pharmacodynamics, as well as its potential applications in the treatment of other diseases such as neurodegenerative disorders. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its synthesis method for higher yield and purity. Finally, there is a need for more studies on the safety and toxicity of 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X, particularly in vivo, before it can be considered for clinical use.
Applications De Recherche Scientifique
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X has been used in a range of scientific research applications, including studies on the treatment of cancer, inflammation, and oxidative stress. The compound has been found to exhibit potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, 4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one X has been found to have anti-inflammatory effects, with studies showing that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The compound has also been found to have antioxidant properties, with studies showing that it can scavenge free radicals and protect against oxidative stress.
Propriétés
IUPAC Name |
4-butyl-8-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-3-4-5-16-12-20(23)27-21-14(2)19(11-10-18(16)21)26-13-15-6-8-17(9-7-15)22(24)25/h6-12H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUBJWLBBKTLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4749868.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)

![N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4749881.png)


![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749930.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4749939.png)
![N-cycloheptyl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4749943.png)
![2-methyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4749950.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4749959.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4749966.png)
![N-[4-({[4-(cyclopentyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4749971.png)